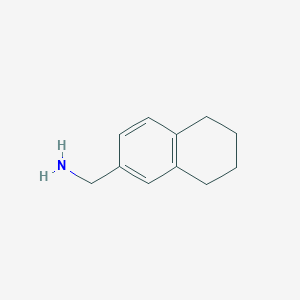

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine

Beschreibung

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine (CAS: 15402-69-4), systematically named (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine, is a bicyclic amine with a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol . The compound features a partially hydrogenated naphthalene ring system (tetralin scaffold) with a methylamine substituent at the 2-position.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPAUPWLDLCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597201 | |

| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-69-4 | |

| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Amination of Tetralin Ketones

Reductive amination is the most widely reported method for synthesizing tetralin-derived amines. In this approach, a ketone precursor such as 5,6,7,8-tetrahydro-2-naphthalenecarboxaldehyde undergoes condensation with ammonia or ammonium salts, followed by reduction.

Procedure :

A solution of 5,6,7,8-tetrahydro-2-naphthalenecarboxaldehyde (3.08 mmol) in anhydrous methanol reacts with ammonium acetate (30 eq) under stirring for 5 hours. Sodium borohydride (3 eq) is then added, and the mixture is stirred at 25°C for 3 hours. Post-reaction workup involves solvent removal, aqueous extraction with ethyl acetate, and pH adjustment to isolate the amine. This method yields 79–86% purity, though further purification via lyophilization or recrystallization is often required.

Mechanistic Insight :

The reaction proceeds via imine formation, where the aldehyde reacts with ammonium acetate to generate an imine intermediate. Subsequent reduction by NaBH4 produces the primary amine. The use of methanol as a solvent enhances solubility, while acetic acid stabilizes the intermediate.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation offers a direct route from nitrile precursors. For example, 5,6,7,8-tetrahydro-2-naphthalenenitrile undergoes hydrogenation in the presence of palladium on carbon (Pd/C) or Raney nickel.

Procedure :

A suspension of 5,6,7,8-tetrahydro-2-naphthalenenitrile (10 mmol) in ethanol is treated with H2 gas (50 psi) and 10% Pd/C (0.1 eq) at 60°C for 12 hours. The catalyst is filtered, and the solvent is evaporated to yield the amine. This method achieves >90% conversion, though nitrile availability limits its applicability.

Optimization :

Reaction temperature and catalyst loading critically impact yield. Excess hydrogen pressure (≥50 psi) minimizes byproduct formation, while ethanol ensures optimal dispersion of the catalyst.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis introduces the amine group through alkylation of phthalimide, followed by deprotection.

Procedure :

5,6,7,8-Tetrahydro-2-naphthalenylmethyl bromide (1 eq) reacts with potassium phthalimide (1.2 eq) in DMF at 80°C for 8 hours. The phthalimide intermediate is hydrolyzed using hydrazine hydrate in refluxing ethanol, releasing the primary amine. Yields range from 65–75%, with purity dependent on hydrolysis efficiency.

Challenges :

Steric hindrance from the tetralin scaffold may reduce alkylation efficiency. Polar aprotic solvents like DMF improve reactivity, but residual phthalimide requires chromatographic purification.

Leuckart Reaction for Amine Synthesis

The Leuckart reaction employs ammonium formate as both a nitrogen source and reducing agent under high-temperature conditions.

Procedure :

A mixture of 5,6,7,8-tetrahydro-2-naphthalenecarboxaldehyde (1 eq) and ammonium formate (3 eq) is heated at 150°C for 6 hours. The resultant formamide intermediate is hydrolyzed with 6M HCl to yield the amine. This method provides moderate yields (50–60%) but avoids external reducing agents.

Limitations :

Prolonged heating risks decomposition, necessitating precise temperature control. The acidic workup may also protonate the amine, complicating isolation.

Curtius Rearrangement for Stereoselective Synthesis

The Curtius rearrangement converts acyl azides to isocyanates, which hydrolyze to amines. This method is advantageous for stereoselective synthesis.

Procedure :

5,6,7,8-Tetrahydro-2-naphthalenecarbonyl chloride (1 eq) reacts with sodium azide (1.2 eq) in acetone to form the acyl azide. Thermolysis at 100°C induces rearrangement to the isocyanate, which is hydrolyzed with aqueous NaOH to the amine. Yields up to 70% are reported, though azide handling poses safety concerns.

Applications :

This route is favored for generating enantiomerically pure amines when chiral acyl azides are used.

Comparative Analysis of Preparation Methods

Experimental Optimization and Challenges

Solvent and Temperature Effects

Methanol and ethanol are preferred for reductive amination due to their polarity and compatibility with borohydride reducing agents. Elevated temperatures (50–60°C) improve reaction rates but may promote side reactions in acid-sensitive substrates.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include naphthyl ketones, fully saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Antidepressant Properties

Research indicates that derivatives of tetrahydronaphthylamines exhibit antidepressant effects. For instance, compounds similar to (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine have been studied for their potential to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. These actions suggest a role in treating mood disorders .

b. Neuroprotective Effects

Studies have shown that tetrahydronaphthylamines may possess neuroprotective properties. They can potentially inhibit neurodegenerative processes and provide protection against oxidative stress in neuronal cells. This makes them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

c. Molecularly Imprinted Polymers

The compound is utilized as an intermediate in the synthesis of molecularly imprinted polymers (MIPs). MIPs are designed to selectively bind specific molecules and are used in drug delivery systems and biosensors .

Organic Synthesis

a. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization to create more complex molecules used in pharmaceuticals and agrochemicals .

b. Ligand Development

The compound has been explored for its role in developing ligands for metal complexes. These metal complexes can be applied in catalysis and materials science, enhancing reaction efficiencies and selectivities .

Material Science

a. Polymer Chemistry

In polymer science, tetrahydronaphthylamines are incorporated into polymer matrices to improve mechanical properties and thermal stability. Their unique naphthalene structure contributes to enhanced performance characteristics in various applications .

b. Coatings and Adhesives

The compound is also investigated for use in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antidepressant Activity | Investigated the effects of tetrahydronaphthylamine derivatives on mood disorders | Found significant modulation of serotonin levels leading to antidepressant-like effects |

| Neuroprotection Research | Explored neuroprotective effects against oxidative stress | Demonstrated reduced cell death in neuronal cultures treated with tetrahydronaphthylamine derivatives |

| Polymer Development Study | Developed MIPs using this compound | Achieved high selectivity for target analytes in drug delivery applications |

Wirkmechanismus

The mechanism of action of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

Pathways Involved: By binding to these receptors, it can modulate neurotransmitter levels and activity, leading to its observed antidepressant and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The tetralin (5,6,7,8-tetrahydronaphthalene) scaffold is a versatile pharmacophore. Modifications to the amine group or the tetralin ring significantly alter physical, chemical, and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations on the Amine Group

N,N-Dimethyl-4-Substituted Analogs

A series of trans-4-substituted-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amines (e.g., compounds 5l , 5m , 5n , 5o , 5k ) were synthesized with diverse 4-position substituents (cyclohexyl, cyclooctyl, biphenyl, halogenated aryl) . Key differences include:

- Physical State : Derivatives like 5l (cyclohexyl-substituted) form white microcrystals (m.p. 137–139°C), while 5m (cyclooctyl) and 5n (biphenyl) are oils .

- Synthetic Yields : Yields range from 30% (chlorophenyl analog 5b ) to 71% (cyclohexyl analog 5l ), influenced by steric and electronic effects of substituents .

N-Ethyl Spasmolytic Agent (Compound 63)

N-Ethyl-N-[6-(3,4-dimethoxybenzoyl)oxy]hexyl]-1,2,3,4-tetrahydro-6-methoxy-2-naphthylamine hydrochloride (63) demonstrates how amine substitution enhances bioactivity. This compound exhibited potent spasmolytic effects , attributed to the ethyl group and methoxybenzoyl-hexyl chain optimizing interactions with smooth muscle targets .

Substituent Variations on the Tetralin Ring

5,5,8,8-Tetramethyl Derivative (CAS 92050-16-3)

The 5,5,8,8-tetramethyl analog (C₁₅H₂₁N) introduces steric hindrance and lipophilicity via methyl groups at positions 5 and 6. This compound is a retinoid agonist used in treating dermatological disorders and cancer. It inhibits cervical carcinoma cell proliferation at 0.2 nM (TTAB) and 0.2 µM (TTNN), highlighting the critical role of methyl groups in enhancing receptor binding and stability .

3,5,5,8,8-Pentamethyl Derivative

Hybrid Structures with Additional Rings

N-(5,6,7,8-Tetrahydronaphthalen-2-yl)naphthalen-2-amine

This analog incorporates a naphthyl group at the amine position, creating a bulkier structure.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The tetralin scaffold accommodates diverse substituents (alkyl, aryl, halogenated) via established methods like reductive amination and Pd/C hydrogenation .

- Bioactivity Modulation : Substituents at the 4-position (e.g., cyclohexyl in 5l ) or amine group (e.g., ethyl in 63 ) tailor compounds for specific targets, such as σ receptors or smooth muscle .

- Methylation Effects: Methyl groups enhance lipophilicity and stability, as seen in the tetramethyl and pentamethyl derivatives, which show potent retinoid and anticancer activities .

Biologische Aktivität

(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The compound this compound, with the CAS number 15402-69-4, is characterized by a tetrahydronaphthalene moiety. This structure contributes to its unique interactions with various biological targets. Its molecular formula is , indicating it contains a naphthalene ring system that is partially saturated.

Research indicates that this compound interacts with specific molecular targets within the body. The compound has been shown to exhibit activity as a dopamine D3 receptor ligand , which is crucial for the treatment of central nervous system disorders such as schizophrenia and Parkinson's disease .

Key Mechanisms:

- Dopaminergic Activity : The compound selectively binds to dopamine D3 receptors, influencing dopaminergic signaling pathways that are often dysregulated in various psychiatric disorders.

- Anti-inflammatory Effects : It has also been noted for its potential anti-inflammatory properties, making it relevant for conditions associated with inflammation .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Dopaminergic Activity Study : A study conducted on aryl substituted cyclic amines demonstrated that this compound exhibited selective binding to the D3 receptor. This selectivity is significant for developing treatments targeting specific neurological conditions without affecting other dopamine receptors that could lead to adverse effects .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers. This suggests its potential utility in treating inflammatory diseases .

- Neuroprotection Research : Preliminary findings indicate that this compound may provide neuroprotective benefits in models of neurodegeneration. Further research is necessary to elucidate these effects and their mechanisms .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a relatively favorable safety profile. In repeated dose toxicity studies on rats:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via catalytic hydrogenation of the corresponding naphthalene derivative. For example, hydrogen gas (H₂) in the presence of palladium catalysts (e.g., Pd/C) under 2–5 bar pressure and temperatures of 70–150°C in ethyl acetate solvent has been reported to yield the tetrahydro product . Reaction duration (15 hours at room temperature vs. 2 hours at 150°C) significantly affects conversion rates and purity, necessitating optimization via controlled pressure and temperature gradients. Characterization by NMR and HPLC is critical to confirm structural integrity .

Q. How is this compound characterized to verify its molecular structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the amine’s structure. For instance, ¹H NMR reveals distinct signals for the methylene group adjacent to the amine (δ ~2.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm). High-performance liquid chromatography (HPLC) with solvent systems like MeOH:EtOH:Hexanes (5:5:85) ensures purity (>95%) by resolving retention time discrepancies . Mass spectrometry (HRMS) further validates molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (MSDS) emphasize wearing protective gloves, goggles, and masks to avoid skin/eye contact or inhalation. The compound may release hazardous vapors under heating; thus, reactions should be conducted in fume hoods. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via approved chemical waste protocols . Storage in airtight containers at 2–8°C under nitrogen atmosphere prevents degradation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies indicate that the compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with decomposition products identified via LC-MS. Thermal gravimetric analysis (TGA) shows stability up to 150°C, beyond which cyclization or oxidation byproducts form. Long-term storage in anhydrous solvents like dichloromethane or ethyl acetate is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to minimize by-products during synthesis?

- Methodological Answer : By adjusting catalyst loading (5–10% Pd/C) and H₂ pressure (3–5 bar), side reactions like over-hydrogenation or ring-opening are suppressed. Solvent polarity plays a role: ethyl acetate enhances selectivity compared to methanol. Kinetic monitoring via in situ FTIR or GC-MS helps identify intermediates, enabling real-time adjustments to reaction parameters .

Q. How do researchers resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer : For diastereomers or regioisomers, 2D NMR techniques (COSY, NOESY) differentiate spatial arrangements. For example, NOE correlations between the methylene group (δ 2.7 ppm) and aromatic protons confirm substitution patterns. Computational NMR prediction tools (e.g., DFT calculations) cross-validate experimental data, reducing ambiguity .

Q. What strategies are employed to assess the biological activity of derivatives in receptor-binding studies?

- Methodological Answer : Derivatives are screened in vitro using radioligand displacement assays (e.g., for serotonin or dopamine receptors). For instance, competitive binding studies with ³H-labeled ligands quantify IC₅₀ values. Molecular docking simulations (AutoDock Vina) model interactions with receptor active sites, prioritizing analogs with favorable binding energies for further synthesis .

Q. How is computational modeling integrated to predict physicochemical properties and reactivity?

- Methodological Answer : Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. Software like Gaussian 16 models transition states for hydrogenation or alkylation reactions, guiding synthetic routes. QSAR (quantitative structure-activity relationship) analyses correlate logP values with membrane permeability, optimizing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.